![molecular formula C21H21ClN6O2S B3001287 N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 873002-88-1](/img/structure/B3001287.png)
N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide is a synthetic molecule that appears to be designed for biological activity, given the presence of multiple heterocyclic components and a sulfonamide group. While the provided papers do not directly discuss this compound, they do provide insight into similar sulfonamide derivatives and their biological activities. For instance, the first paper discusses the synthesis and antimicrobial activity of sulfonamide derivatives with a triazine component, which suggests that the compound may also possess antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds involves the formation of sulfonamide derivatives with various substituents. In the first paper, the authors synthesized a series of benzenesulfonamide derivatives with triazine and pyrimidinyl components . Although the exact synthesis of the compound is not detailed, it is likely that a similar approach involving the formation of a sulfonamide linkage, aromatic substitution, and heterocycle formation would be used.
Molecular Structure Analysis
The molecular structure of the compound includes several notable features: a triazolopyridazine ring, a chlorobenzyl group, and a sulfonamide moiety. These structural elements are known to contribute to the biological activity of a molecule. The triazolopyridazine ring is a fused heterocyclic system that can interact with various biological targets, while the chlorobenzyl group may enhance binding affinity through hydrophobic interactions. The sulfonamide group is a common feature in many drugs and can form hydrogen bonds with biological macromolecules .
Chemical Reactions Analysis
The chemical reactivity of the compound would likely involve the sulfonamide group and the aromatic amine. Sulfonamides can participate in hydrogen bonding and electrostatic interactions, which are crucial for their biological activity. The aromatic amine, particularly when protected as a Schiff base, can undergo various substitution reactions, as seen in the second paper where a sulfadiazine derivative is reacted with chlorambucil . The presence of a chlorobenzyl group in the compound suggests potential for further halogen-based reactions, such as nucleophilic aromatic substitution.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, we can infer from the related literature that it would exhibit properties typical of sulfonamide-based heterocyclic compounds. These might include moderate solubility in polar solvents, potential for crystallinity, and stability under standard conditions. The presence of the triazolopyridazine ring could confer rigidity to the molecule, affecting its conformational behavior and possibly its ability to permeate biological membranes .
科学的研究の応用
Anti-Asthmatic Activities : A study by Kuwahara et al. (1997) describes the synthesis of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides and their evaluation for anti-asthmatic activities. These compounds showed potent activity in inhibiting platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs, suggesting their potential value in the treatment of asthma and other respiratory diseases (Kuwahara et al., 1997).
Anticancer and Anti-HIV Properties : Research by Brzozowski (1998) highlighted the synthesis of 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl) benzenesulfonamides, which exhibited moderate to high anti-HIV activity and moderate anticancer activity. This suggests the potential use of these compounds in developing treatments for HIV and certain cancers (Brzozowski, 1998).
Antibacterial and Antifungal Activity : A 2013 study by Hassan explored the synthesis of new pyrazoline and pyrazole derivatives containing benzenesulfonamide moieties. These compounds showed significant antimicrobial activity against a variety of bacterial strains and fungal species, indicating their potential as antimicrobial agents (Hassan, 2013).
Antiproliferative Activity : Ilić et al. (2011) synthesized a series of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives that inhibited the proliferation of endothelial and tumor cells. This indicates their potential application in cancer therapy (Ilić et al., 2011).
Cytotoxic Agents : A study by Mamta et al. (2019) focused on the synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines and their evaluation as cytotoxic agents. The compounds exhibited potent cytotoxic activity against certain leukemia and breast adenocarcinoma cell lines (Mamta et al., 2019).
将来の方向性
The future research directions for this compound could involve further exploration of its pharmacological applications, optimization of its synthesis process, and detailed investigation of its physical and chemical properties. The development of novel potential drug candidates having better efficacy and selectivity based on the 1,2,4-triazole nucleus is a promising future direction .
特性
IUPAC Name |
N-[2-[6-[(4-chlorophenyl)methylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O2S/c1-15-2-8-18(9-3-15)31(29,30)24-13-12-21-26-25-20-11-10-19(27-28(20)21)23-14-16-4-6-17(22)7-5-16/h2-11,24H,12-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTFBXADXNNYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3001205.png)
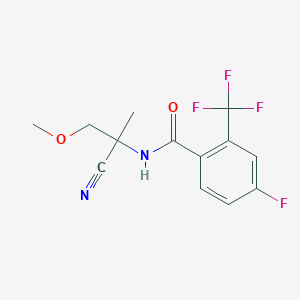
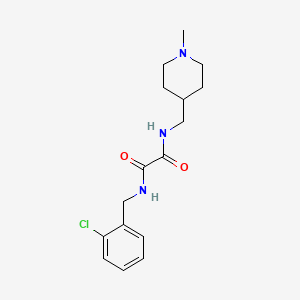
![methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3001210.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid](/img/structure/B3001212.png)
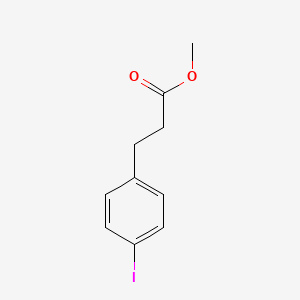
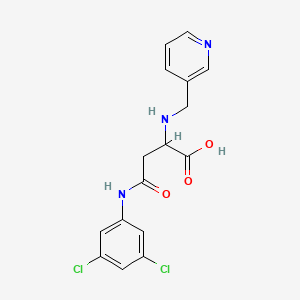
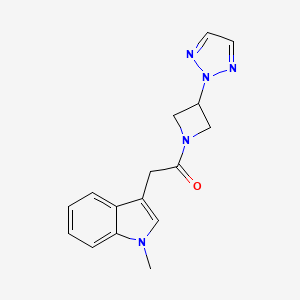
![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3001216.png)
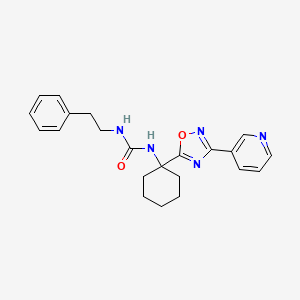
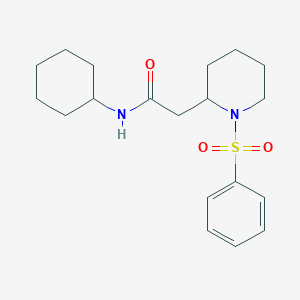
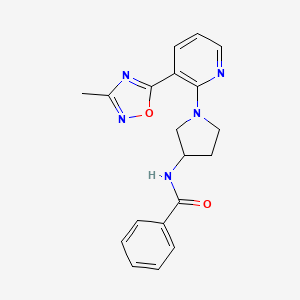
![2-[1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3001223.png)
![[4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B3001227.png)